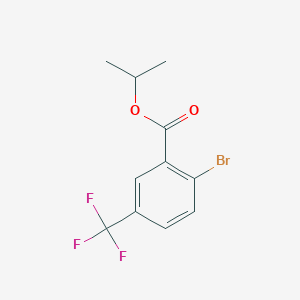

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

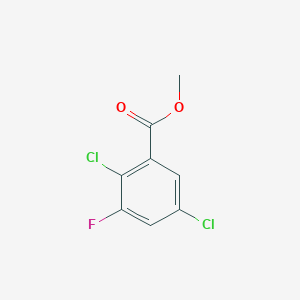

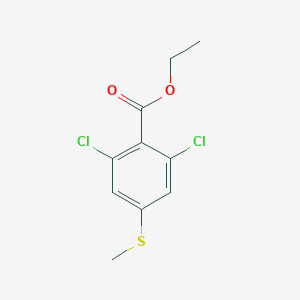

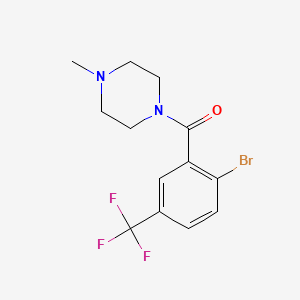

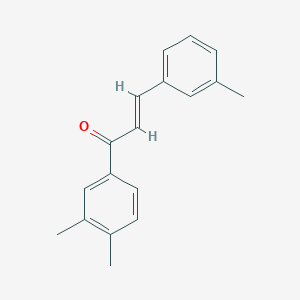

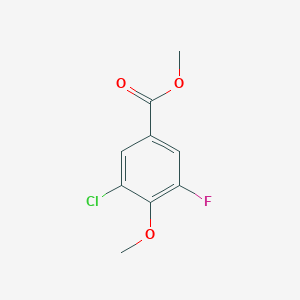

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C11H10BrF3O2 and a molecular weight of 311.1 . It is also known as Benzoic acid, 2-bromo-5-(trifluoromethyl)-, 1-methylethyl ester .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrF3O2/c1-6(2)17-10(16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at temperatures between 2-8°C .Mécanisme D'action

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a highly reactive compound, and its mechanism of action is based on its ability to form covalent bonds with other molecules. The compound can react with both nucleophilic and electrophilic species, resulting in a variety of chemical reactions. The reactivity of this compound is dependent on the particular reaction conditions, such as the concentration of the reactants, the temperature, and the presence of a catalyst.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of several enzymes, including the enzyme responsible for the breakdown of adenosine triphosphate (ATP). In addition, this compound has been shown to inhibit the activity of several proteins involved in cell signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a highly reactive compound, and its reactivity can be both an advantage and a limitation in laboratory experiments. On the one hand, its reactivity allows for the synthesis of a wide range of compounds in a relatively short amount of time. On the other hand, its reactivity can lead to the formation of unwanted side products, which can complicate the synthesis process.

Orientations Futures

The potential applications of Isopropyl 2-bromo-5-(trifluoromethyl)benzoate are vast, and there are many future directions for its use. These include the development of new materials for industrial processes, the development of new pharmaceuticals and other chemicals, and the development of new techniques for organic synthesis. Additionally, this compound could be used to develop new methods for the analysis of biological samples, as well as new methods for the detection of chemical and biological contaminants. Finally, this compound could be used to develop new methods for the production of polymers, dyes, and other materials.

Méthodes De Synthèse

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is synthesized through an aldol condensation reaction between isopropyl bromide and trifluoromethyl benzoic acid. The reaction occurs in the presence of a strong base, such as sodium hydroxide, and a catalyst, such as zinc chloride. The reaction is carried out at a temperature of 80-90°C and is typically complete within 24 hours.

Applications De Recherche Scientifique

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is used in a variety of scientific research applications, including organic synthesis, material development, and drug discovery. It is used in the synthesis of various compounds, including pharmaceuticals, dyes, and polymers. It is also used as a catalyst in the production of various chemicals. In addition, this compound has been used in the development of new materials and processes for the production of polymers, dyes, and other materials.

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

propan-2-yl 2-bromo-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF3O2/c1-6(2)17-10(16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULPEZWVSZKTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)

![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)